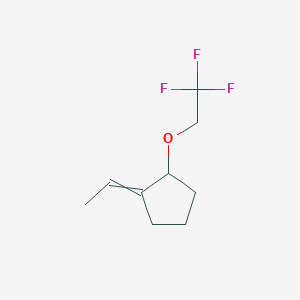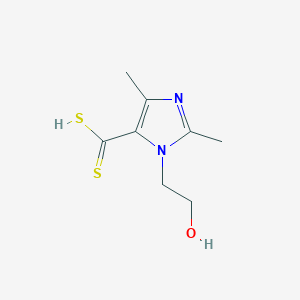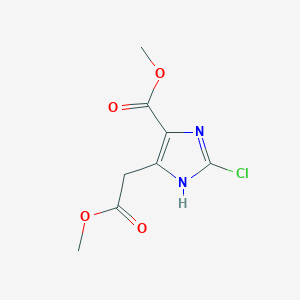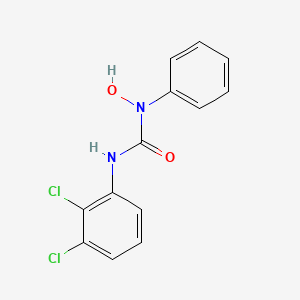![molecular formula C18H18ClNO3 B14362528 N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide CAS No. 90234-54-1](/img/structure/B14362528.png)
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide is a synthetic organic compound characterized by the presence of a chloro and methoxy group on a phenyl ring, a methyl group attached to the nitrogen atom, and a prop-2-en-1-yloxy group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 3-(prop-2-en-1-yloxy)benzoic acid.
Amide Bond Formation: The amide bond is formed by reacting 3-chloro-4-methoxyaniline with 3-(prop-2-en-1-yloxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Methylation: The resulting intermediate is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for studying its electronic and optical properties.
Biological Studies: It can be used to investigate its effects on various biological pathways and molecular targets.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to antimicrobial effects . The exact pathways and molecular targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- N-(1,3-Benzodioxol-5-yl)-3-chloropropanamide
- 3-Chloro-N-(2,4-dimethoxyphenyl)propanamide
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct electronic and steric properties compared to other similar compounds
Propriétés
Numéro CAS |
90234-54-1 |
|---|---|
Formule moléculaire |
C18H18ClNO3 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-N-methyl-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H18ClNO3/c1-4-10-23-15-7-5-6-13(11-15)18(21)20(2)14-8-9-17(22-3)16(19)12-14/h4-9,11-12H,1,10H2,2-3H3 |
Clé InChI |
VOKVZELBYVTYML-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC(=C(C=C1)OC)Cl)C(=O)C2=CC(=CC=C2)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)




![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)


![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)

